molecular formula C20H16N4O3 B2970685 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034561-92-5

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2970685
CAS No.: 2034561-92-5
M. Wt: 360.373
InChI Key: WYLFKRZZVRZNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene carboxamide core linked to a pyrazolyl-pyridinylmethyl substituent. Chromene derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c1-24-12-14(11-23-24)19-13(5-4-8-21-19)10-22-20(26)18-9-16(25)15-6-2-3-7-17(15)27-18/h2-9,11-12H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLFKRZZVRZNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes. Key steps include:

  • Formation of the Pyrazole Ring : The compound begins with the preparation of the 1-methyl-1H-pyrazole intermediate through reactions involving hydrazines and 1,3-dicarbonyl compounds.
  • Pyridine Ring Formation : This is achieved via cyclization reactions with suitable precursors.
  • Chromene Synthesis : The chromene structure is integrated, completing the compound's formation.

The resulting compound features a chromene backbone with a carboxamide group and pyrazole-pyridine substituents, which contribute to its biological activity.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated significant anti-inflammatory properties. For instance, certain benzofuran–pyrazole hybrids showed high HRBC membrane stabilization percentages (up to 99.25%), indicating their potential as anti-inflammatory agents . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

In vitro cytotoxicity assays reveal that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds in this class have shown IC50 values ranging from 86.2 µM to over 170 µM . The proposed mechanism involves interaction with specific molecular targets such as DNA gyrase B, leading to inhibition of bacterial growth and potentially affecting cancer cell proliferation through similar pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 2.50 - 20 µg/mL
Anti-inflammatoryHRBC stabilization: up to 99.25%
CytotoxicityIC50 values: 86.2 - 170 µM

Case Study: Benzofuran-Pyrazole Derivatives

A study focusing on benzofuran-pyrazole derivatives revealed that one compound (designated as compound 9) inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM, comparable to ciprofloxacin . This highlights the potential for developing new antimicrobial agents based on similar structural motifs found in this compound.

Comparison with Similar Compounds

The European Patent Application (2024) describes structurally related compounds, such as Example 51 and Example 52, which share functional motifs but differ in core scaffolds and substituents. Below is a detailed analysis:

Structural Comparison

Feature N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Example 51 Example 52
Core Structure Chromene carboxamide Pyrrolidine carboxamide Pyrrolidine carboxamide
Key Substituents Pyrazolyl-pyridinylmethyl Thiazolyl-benzyl, isoindolin-cyclopentane Hydroxybutanoyl, methylpentanamido
Heterocyclic Moieties Pyrazole, pyridine, chromene Thiazole, isoindolin, pyrrolidine Thiazole, pyrrolidine, hydroxybutanoyl
Potential Targets Kinases (inferred) Kinases (implied by patent context) Kinases (implied by patent context)
Key Observations:

Core Scaffold: The chromene carboxamide core in the target compound differs from the pyrrolidine carboxamide in Examples 51 and 52.

Substituent Diversity : The pyrazolyl-pyridinylmethyl group in the target compound contrasts with the thiazolyl-benzyl and isoindolin motifs in Example 51. Thiazole and pyrazole are both five-membered heterocycles but differ in electronic properties (sulfur vs. nitrogen), which may influence binding affinity and selectivity.

Functional Groups : Example 52 includes hydroxy and amide groups absent in the target compound, likely enhancing solubility or hydrogen-bonding interactions with targets .

Functional Implications

  • Kinase Inhibition : The patent implies that Examples 51 and 52 target kinases, a common therapeutic area for heterocyclic carboxamides. The target compound’s pyrazole-pyridine moiety may mimic ATP-binding site interactions observed in kinase inhibitors like imatinib .
  • Metabolic Stability : The methyl group on the pyrazole in the target compound could improve metabolic stability compared to the methylthiazole in Example 51, which may be susceptible to oxidative metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.